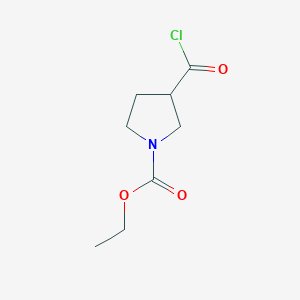
Ethyl 3-(chlorocarbonyl)pyrrolidine-1-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl 3-(chlorocarbonyl)pyrrolidine-1-carboxylate is a chemical compound that has attracted significant attention from researchers in recent years. It is commonly used in scientific research to study its mechanism of action, biochemical and physiological effects, and potential applications in various fields.
Wirkmechanismus
The mechanism of action of Ethyl 3-(chlorocarbonyl)pyrrolidine-1-carboxylate is not fully understood. However, researchers have suggested that it may act by inhibiting the activity of certain enzymes or proteins in the body. This inhibition can lead to various biochemical and physiological effects.
Biochemische Und Physiologische Effekte
Ethyl 3-(chlorocarbonyl)pyrrolidine-1-carboxylate has been shown to have various biochemical and physiological effects. For example, it has been found to have anti-inflammatory and analgesic effects. Additionally, it has been shown to inhibit the growth of certain cancer cells and to have potential neuroprotective effects.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using Ethyl 3-(chlorocarbonyl)pyrrolidine-1-carboxylate in lab experiments is its versatility. It can be used as a starting material for the synthesis of various compounds, which makes it useful in drug development. Additionally, it has been shown to have various biochemical and physiological effects, which makes it useful in studying the mechanisms of various diseases.
However, there are also some limitations to using Ethyl 3-(chlorocarbonyl)pyrrolidine-1-carboxylate in lab experiments. For example, it can be difficult to synthesize and purify, which can make it challenging to work with. Additionally, its mechanism of action is not fully understood, which can make it difficult to interpret the results of experiments.
Zukünftige Richtungen
There are many potential future directions for the use of Ethyl 3-(chlorocarbonyl)pyrrolidine-1-carboxylate in scientific research. One possible direction is in the development of new drugs for various diseases. Another possible direction is in the study of its potential neuroprotective effects. Additionally, researchers may continue to explore its mechanism of action and potential biochemical and physiological effects.
Conclusion:
Ethyl 3-(chlorocarbonyl)pyrrolidine-1-carboxylate is a versatile compound that has potential applications in various fields. It has been widely used in scientific research to study its mechanism of action, biochemical and physiological effects, and potential applications in drug development. While there are some limitations to using Ethyl 3-(chlorocarbonyl)pyrrolidine-1-carboxylate in lab experiments, its versatility and potential make it an exciting area of research for the future.
Wissenschaftliche Forschungsanwendungen
Ethyl 3-(chlorocarbonyl)pyrrolidine-1-carboxylate has been widely used in scientific research to study its potential applications in various fields. One of the most significant applications is in the development of new drugs. Researchers have found that Ethyl 3-(chlorocarbonyl)pyrrolidine-1-carboxylate can be used as a starting material for the synthesis of various compounds that have potential therapeutic effects.
Eigenschaften
CAS-Nummer |
124438-21-7 |
|---|---|
Produktname |
Ethyl 3-(chlorocarbonyl)pyrrolidine-1-carboxylate |
Molekularformel |
C8H12ClNO3 |
Molekulargewicht |
205.64 g/mol |
IUPAC-Name |
ethyl 3-carbonochloridoylpyrrolidine-1-carboxylate |
InChI |
InChI=1S/C8H12ClNO3/c1-2-13-8(12)10-4-3-6(5-10)7(9)11/h6H,2-5H2,1H3 |
InChI-Schlüssel |
KQJZIMAKSPTAFQ-UHFFFAOYSA-N |
SMILES |
CCOC(=O)N1CCC(C1)C(=O)Cl |
Kanonische SMILES |
CCOC(=O)N1CCC(C1)C(=O)Cl |
Synonyme |
1-Pyrrolidinecarboxylic acid, 3-(chlorocarbonyl)-, ethyl ester (9CI) |
Herkunft des Produkts |
United States |
Synthesis routes and methods
Procedure details







Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(1,4-Diazabicyclo[2.2.2]octan-2-yl)methyl acetate](/img/structure/B44047.png)

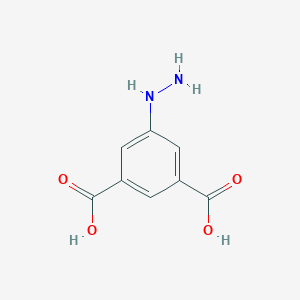
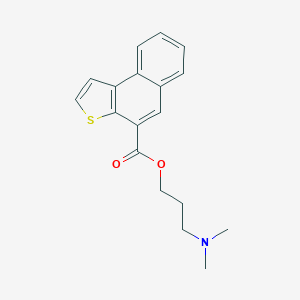


![(2S)-4-methyl-2-[(2,2,2-trifluoroacetyl)amino]-N-[(2S)-2-[4-(trifluoromethyl)anilino]propanoyl]pentanamide](/img/structure/B44063.png)



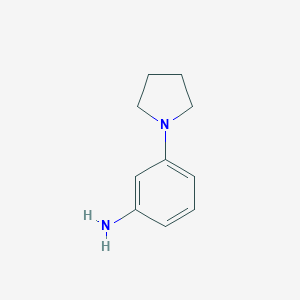
![(2S,5R)-7-Oxo-1-azabicyclo[3.2.0]heptane-2-carboxylic acid sodium salt](/img/structure/B44072.png)
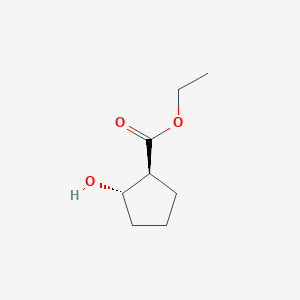
![2,6-diamino-N-[6-amino-1-[[1-[[1-[[1-[[1-[[1-[[1-[(1-amino-3-hydroxy-1-oxopropan-2-yl)amino]-3-hydroxy-1-oxobutan-2-yl]amino]-1-oxopropan-2-yl]amino]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-1-oxopropan-2-yl]amino]-1-oxopropan-2-yl]amino]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-1-oxohexan-2-yl]hexanamide](/img/structure/B44076.png)